molecular formula C4H6ClN3O2S B034673 5-chloro-1-methyl-1H-imidazole-4-sulfonamide CAS No. 101258-32-6

5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B034673
CAS No.: 101258-32-6
M. Wt: 195.63 g/mol
InChI Key: PQCNACQWOIFIBK-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 1st position, and a sulfonamide group at the 4th position of the imidazole ring.

Mechanism of Action

Target of Action

It is suggested that it participates in electron-rich iron (iii) porphyrin complex catalyzed epoxidation of olefins . This suggests that the compound may interact with iron (III) porphyrin complexes, which play a crucial role in various biological processes, including oxygen transport and metabolism.

Mode of Action

It is known to participate in the epoxidation of olefins catalyzed by electron-rich iron (iii) porphyrin complexes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which can further react with nucleophiles to form a variety of products.

Biochemical Pathways

Given its involvement in the epoxidation of olefins , it can be inferred that it may influence pathways involving the metabolism of olefins.

Result of Action

Its participation in the epoxidation of olefins suggests that it may influence the chemical structure and reactivity of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylimidazole.

    Chlorination: The 1-methylimidazole is chlorinated at the 5th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonation: The chlorinated product is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group at the 4th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides.

Scientific Research Applications

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

    1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar structure but lacks the chloro group.

    1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride: Contains an ethyl group instead of a methyl group.

Uniqueness

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNACQWOIFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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